molecular formula C6H4BrN3O B15068549 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide CAS No. 1841081-47-7

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide

Cat. No.: B15068549
CAS No.: 1841081-47-7
M. Wt: 214.02 g/mol
InChI Key: RLVURAPJXZWZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo[4,5-c]pyridin-4-one typically involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound. One common method is the reaction of 2,3-diaminopyridine with glyoxal under acidic conditions to form the imidazo[4,5-c]pyridine core. The hydrobromide salt can then be formed by treating the resulting compound with hydrobromic acid.

Industrial Production Methods

Industrial production of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to introduce substituents.

Major Products

The major products formed from these reactions include N-oxides, reduced imidazo[4,5-c]pyridines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating their activity to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry, particularly as a sedative and hypnotic agent.

    Imidazo[1,5-a]pyridine: Used in the development of anti-cancer and anti-inflammatory drugs.

Uniqueness

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly suitable for applications where these properties are crucial, such as in medicinal chemistry and industrial processes.

Properties

CAS No.

1841081-47-7

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

imidazo[4,5-c]pyridin-4-one;hydrobromide

InChI

InChI=1S/C6H3N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H;1H

InChI Key

RLVURAPJXZWZDI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)C(=O)N=C1.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.